InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25) . The Canonical SMILES is C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O .
Methods of Synthesis
The synthesis of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, a common approach includes:
Structural Characteristics
Cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid has a molecular formula of and a molecular weight of approximately 354.36 g/mol. The structure features:
The stereochemistry is significant; the "cis" configuration indicates that certain substituents are oriented on the same side of the ring, influencing its reactivity and interactions in biological systems .
Reactivity and Interactions
Cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can participate in various chemical reactions:
Properties Overview
Cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid exhibits several notable physical and chemical properties:
The compound should be stored at low temperatures (around +4°C) to maintain stability .
Scientific Applications
Cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid has several applications across various scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8